Cholesta-4,7-dien-3-one
Overview
Description
Cholesta-4,7-dien-3-one is a chemical compound with the molecular formula C27H42O . It has an average mass of 382.622 Da and a monoisotopic mass of 382.323578 Da .
Synthesis Analysis
Cholesta-4,7-dien-3-one can be synthesized from cholesterol . The process involves oxidation with dimethyl sulfoxide and dicyclohexycabodiimide (DMSO DCC) to obtain cholest-5-en-3-one, which is then oxidized with chloranil to produce cholesta-4,7-dien-3-one .Molecular Structure Analysis
The molecular structure of Cholesta-4,7-dien-3-one consists of 27 carbon atoms, 42 hydrogen atoms, and one oxygen atom . It has 6 defined stereocentres .Chemical Reactions Analysis
Cholesta-4,7-dien-3-one can be converted to cholest-4-en-3-one through a two-step process: isomerization of the 7-bond to the 6-position followed by reduction of the double bond . The reaction is affected by factors such as pH and substrate concentration .Physical And Chemical Properties Analysis
Cholesta-4,7-dien-3-one has an average mass of 382.622 Da and a monoisotopic mass of 382.323578 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Formation in Animal Tissues
Cholesta-4,7-dien-3-one has been identified as a product formed in various tissues of rats, such as in the stomach and small intestine. It is formed not directly from cholesterol but from dehydrocholesterol, with significant activity observed in the mucous membrane of the small intestine and the secretory part of the stomach. This suggests a potential link between its formation and certain physiological processes like hydrochloric acid secretion by mucous tissue (Nikolenko, Morozova, & Vendt, 1979).
2. Synthesis Techniques
Research has also explored efficient synthesis methods for cholesta-4,7-dien-3-one derivatives. For instance, cholesta-4,6-dien-3-one was produced via dehydrobromination of 7-bromocholesterol, followed by several chemical treatments leading to cholesta-1,5,7-trien-3β-ol (Tachibana, 1986).
3. Metabolic Studies in Liver
Studies have examined the metabolism of cholesta-4,7-dien-3-one derivatives in liver homogenates. Research on rat liver homogenate preparations showed how cholesta-7,14-dien-3β-ol metabolizes under different conditions, shedding light on the metabolic pathways of similar compounds (Lutsky, Martin, & Schroepfer, 1971).
4. Role in Cholesterol Metabolism
Research into the inhibition of cholesterol biosynthesis has identified cholesta-5,7,9-trienol-3β-ol, a related compound, as a potent inhibitor in MRC-5 fibroblasts. This type of research aids in understanding the broader context of sterol metabolism and its regulatory mechanisms (Shakespeare & Wilton, 1980).
5. Electrochemical Studies
Cholesta-4,6-dien-3-one has been synthesized electrochemically from cholesterol. This method provides a 'green' approach to the synthesis of sterol derivatives, demonstrating the potential for sustainable production methods in organic chemistry (Hosokawa et al., 2010).
6. Enzymatic Transformation Studies
Studies on the enzymatic conversion of various sterol derivatives to cholesterol have included cholesta-4,7-dien-3-one. These studies are crucial for understanding enzymatic pathways and reactions in steroid chemistry (Akhtar, Freeman, Rahimtula, & Wilton, 1972).
Safety And Hazards
properties
IUPAC Name |
(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZVVVDTKTSRR-JRFVBUDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937470 | |
Record name | Cholesta-4,7-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesta-4,7-dien-3-one | |
CAS RN |
16826-35-0 | |
Record name | Cholesta-4,7-dien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-4,7-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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